Jujuboside-A

Catalog No.
S531433
CAS No.
55466-04-1
M.F
C58H94O26
M. Wt
1207.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jujuboside-A

CAS Number

55466-04-1

Product Name

Jujuboside-A

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

InChI

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45+,46+,47-,48+,49-,50-,51?,52-,54-,55+,56-,57?,58-/m0/s1

InChI Key

KVKRFLVYJLIZFD-LQRLABOESA-N

solubility

Soluble in DMSO

Synonyms

Jujuboside A;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@@]4(C5CCC6C7[C@@](CC(O[C@@]78C[C@]6([C@@]5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

The exact mass of the compound (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is 1206.6033 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Jujuboside-A is a primary triterpenoid saponin isolated from the seeds of *Ziziphus jujuba* (Semen Ziziphi Spinosae). It is a foundational compound for research into sedative, hypnotic, and anxiolytic mechanisms, with its activity frequently linked to the modulation of central nervous system pathways, including the serotonergic and GABAergic systems. As one of the most studied bioactive constituents of its source, Jujuboside-A serves as a critical reference standard for phytochemical analysis and pharmacological investigation, where its purity is essential for establishing baseline activity and mechanism of action.

Substituting high-purity Jujuboside-A with crude *Ziziphus* extracts, or assuming interchangeability with its close analog Jujuboside-B or flavonoid co-extracts like spinosin, introduces significant variability that compromises experimental reproducibility. Crude extracts contain inconsistent ratios of Jujuboside-A to other saponins and flavonoids, leading to unpredictable net effects. Direct comparative studies have demonstrated that the saponin fraction of the extract, containing Jujuboside-A, possesses more effective sedative and hypnotic functions than the flavonoid fraction. Furthermore, Jujuboside-A serves as a metabolic precursor to other active compounds *in vivo*, a process that cannot be controlled or quantified when starting with a crude mixture or an incorrect analog.

Function as a Metabolic Precursor

Following oral administration in rats, Jujuboside-A exhibits a very low absolute bioavailability of 1.32%, indicating minimal absorption of the parent compound. It is extensively hydrolyzed in the gastrointestinal tract into its metabolites, Jujuboside-B (JuB) and jujubogenin. These metabolites, not the parent JuA, are demonstrated to be the active species that modulate γ-amino-butyric acid A (GABA(A)) receptors. Using high-purity Jujuboside-A provides a quantitatively defined starting material to study this specific metabolic conversion pathway, ensuring that observed *in vivo* effects are attributable to the controlled generation of these downstream active metabolites.

Evidence DimensionOral Bioavailability & Metabolic Fate
Target Compound Data1.32% bioavailability; functions as a precursor by hydrolyzing to Jujuboside-B and jujubogenin.
Comparator Or BaselineThe resulting metabolites (Jujuboside-B, jujubogenin) are the primary bioactive forms modulating GABA(A) receptors.
Quantified DifferenceJujuboside-A is predominantly a precursor, not the terminal active agent, in oral applications.
ConditionsIn vivo pharmacokinetic study in rats following oral and intravenous administration.

This clarifies that procuring pure Jujuboside-A is essential for reproducible *in vivo* studies, as it controls the input for the metabolic cascade that produces the actual bioactive compounds.

Sedative-Hypnotic Efficacy vs. Other Fractions

In a direct comparison of extracts from Semen Ziziphus jujube, the saponin fraction (containing Jujuboside-A) demonstrated a more effective sedative and hypnotic function than the flavonoid fraction (containing compounds like spinosin). In mouse models, both flavonoids and saponins prolonged sodium barbital-induced sleeping time, but the effect of the saponin fraction was qualitatively stronger. The polysaccharide fraction showed no significant sedative or hypnotic effect.

Evidence DimensionSedative and Hypnotic Function
Target Compound DataThe saponin fraction (rich in Jujuboside-A) showed the most effective sedative-hypnotic activity.
Comparator Or BaselineThe flavonoid fraction showed lesser activity; the polysaccharide fraction showed no activity.
Quantified DifferenceSaponins > Flavonoids > Polysaccharides in sedative-hypnotic effect.
ConditionsMouse models assessing coordinated movement and sodium barbital-induced sleeping time.

This justifies the specific procurement of a purified saponin like Jujuboside-A over crude extracts or isolated flavonoids for research aiming to maximize or isolate the sedative-hypnotic activity attributed to the saponin class.

Distinct Mechanism vs. Benzodiazepines

While both Jujubosides and the benchmark synthetic drug Diazepam (DZP) improve sleep, their underlying molecular mechanisms are distinct. A quantitative proteomics study of the hypothalamus in mice showed that co-administration of Jujuboside A and B resulted in significant changes in protein expression (10 up-regulated, 139 down-regulated) compared to the control group. In contrast, the protein expression in the DZP group was similar to the control group, indicating that the mechanism by which Jujubosides modulate sleep is fundamentally different from that of benzodiazepines.

Evidence DimensionHypothalamic Differential Protein Expression
Target Compound DataShowed significant differential protein expression (149 proteins) vs. control.
Comparator Or BaselineDiazepam (DZP) showed protein expression levels similar to the control group.
Quantified DifferenceThe mechanism of Jujubosides was shown to be distinct from DZP at the proteomic level.
ConditionsTMT quantitative proteomics analysis of hypothalamus tissue from KM mice.

For researchers investigating novel, non-benzodiazepine pathways for sleep modulation, this confirms Jujuboside-A as a relevant tool to probe alternative mechanisms, justifying its use over studying compounds with known pathways.

Saponin Prodrug Pharmacokinetics

For research focused on the biotransformation of natural products, pure Jujuboside-A is the required starting material to accurately quantify its conversion rate to Jujuboside-B and jujubogenin and to assess the specific bioactivity of these downstream metabolites.

Saponin-Specific Sedative-Hypnotic Pathways

When the research goal is to elucidate the mechanisms of saponin-driven sedation, using Jujuboside-A is critical. It eliminates confounding variables from flavonoids or other compounds present in crude extracts, which have been shown to be less potent.

Herbal Medicine QC Reference Standards

As a well-characterized major saponin, Jujuboside-A serves as an essential quantitative reference standard for the quality control and standardization of *Ziziphus jujuba* seed extracts intended for use in dietary supplements and traditional medicine formulations.

Non-Benzodiazepine Anxiolytic Targets

Given its distinct mechanism from benzodiazepines, Jujuboside-A is a valuable tool for screening and validating novel molecular targets in the central nervous system involved in sleep and anxiety, outside of conventional pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

14

Exact Mass

1206.60333310 Da

Monoisotopic Mass

1206.60333310 Da

Heavy Atom Count

84

Appearance

Solid powder

Melting Point

223 - 225 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PN3SW9GZ6X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

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